molecular formula C14H11F3O2 B1450391 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl CAS No. 1261832-73-8

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

Cat. No.: B1450391
CAS No.: 1261832-73-8
M. Wt: 268.23 g/mol
InChI Key: ROUYWWVJNCVBLI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl is a synthetic biphenyl derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a hydroxy ortho to the biphenyl linkage, a motif present in certain ortho-substituted biaryl FimH antagonists. In such contexts, the ortho-substitution is critical for enhancing hydrophobic interactions within the tyrosine gate of the FimH binding pocket, a bacterial lectin that is a target for novel anti-adhesion therapies against urinary tract infections . The trifluoromethoxy group on the distal phenyl ring is a common bioisostere that can influence the molecule's lipophilicity, metabolic stability, and overall binding affinity, making it a valuable scaffold for lead optimization studies . This compound is provided for research purposes to aid in the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers should handle this material with appropriate safety precautions in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWWVJNCVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

  • Reactants : Aryl boronic acid (bearing hydroxy and methyl substituents) and aryl halide (bearing trifluoromethoxy substituent).
  • Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
  • Conditions : Temperature range of 60–100°C under inert atmosphere (nitrogen or argon).
  • Mechanism : Oxidative addition of aryl halide to Pd(0), transmetallation with aryl boronic acid, and reductive elimination to form biphenyl bond.

This method enables the coupling of a 2-hydroxy-5-methylphenyl boronic acid with a 3'-bromo- or 3'-iodo-(trifluoromethoxy)benzene to yield the biphenyl intermediate.

Introduction of Trifluoromethoxy Group

  • Direct trifluoromethoxylation is challenging due to the instability and reactivity of trifluoromethoxy reagents.
  • Commonly, the trifluoromethoxy group is introduced via:
  • Alternatively, the trifluoromethoxy-substituted aryl halide is commercially available or synthesized in prior steps before coupling.

Functional Group Interconversions

  • Hydroxy group : Usually introduced via hydroxylation of a halogenated precursor or retained from the boronic acid starting material.
  • Methyl group : Typically present on the aryl boronic acid or introduced via methylation reactions such as Friedel-Crafts alkylation or methylation of hydroxy groups (followed by demethylation).

Purification and Characterization

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, THF, 80°C, 12 h 75–85 High selectivity; inert atmosphere required
Trifluoromethoxylation Trifluoromethoxide anion or electrophilic reagent 60–70 Sensitive to moisture; requires dry conditions
Hydroxylation/Methylation Hydroxylation via substitution; methylation via Friedel-Crafts 80–90 Methyl group stable under reaction conditions
Purification Column chromatography (ethyl acetate/hexane) >95 purity Essential for removing palladium residues

Research Findings and Analysis

  • Research indicates that the choice of solvent and base in the Suzuki-Miyaura coupling significantly affects the yield and purity of the biphenyl intermediate. THF and K2CO3 at 80°C provide optimal conditions for high yields.
  • The trifluoromethoxy group introduction is best performed prior to coupling due to its sensitivity and the difficulty in post-coupling modifications.
  • Spectroscopic analysis confirms the integrity of the compound, with the trifluoromethoxy group showing characteristic signals in 19F NMR and distinct splitting patterns in 13C NMR due to fluorine coupling.
  • Purification via recrystallization or chromatography is critical to achieve >95% purity, necessary for further applications in research or industry.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups to the biphenyl core.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving the modification of biphenyl derivatives. The trifluoromethoxy group enhances the compound's hydrophobicity and biological activity. Various synthetic routes have been documented, including Suzuki coupling reactions and other cross-coupling methods that allow for the introduction of functional groups while maintaining high yields and purity.

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Suzuki CouplingUtilizes boronic acids to form biphenyl derivatives78-93
Reduction ReactionsInvolves the reduction of nitro groups to amines90-93
HydrolysisConverts esters to acids or alcoholsVaries

Research has shown that compounds with trifluoromethoxy substitutions exhibit enhanced biological activities, particularly as enzyme inhibitors. For instance, studies on FimH antagonists demonstrated that modifications to the biphenyl structure can significantly improve their potency against urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC).

Case Study: FimH Inhibitors

In a lead optimization study, it was found that the introduction of a trifluoromethoxy group into the biphenyl structure resulted in an eightfold increase in activity against FimH, a critical target for UTI treatment. The most potent analog exhibited an effective concentration (EC) of 30 nM, highlighting the importance of structural modifications in enhancing drug efficacy .

Therapeutic Applications

The potential therapeutic applications of 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl include:

  • Antimicrobial Agents : The compound's ability to inhibit bacterial adhesion makes it a candidate for developing novel antimicrobial agents.
  • Cancer Treatment : Some derivatives have shown promise in targeting specific cancer cell lines, potentially acting as chemotherapeutic agents.
  • Anti-inflammatory Drugs : The compound may also exhibit anti-inflammatory properties, making it relevant in treating conditions like arthritis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that compounds with trifluoromethoxy groups often display improved metabolic stability and bioavailability due to their hydrophobic nature, which aids in membrane permeability.

Table 2: Pharmacokinetic Characteristics

PropertyDescription
AbsorptionEnhanced due to lipophilicity
DistributionTends to accumulate in lipid-rich tissues
MetabolismGenerally stable; less prone to rapid degradation
ExcretionPrimarily renal; requires monitoring for dose adjustments

Mechanism of Action

The mechanism by which 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and trifluoromethoxy groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, but the provided evidence lacks direct information on 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl or its analogs . Below is a generalized framework for such comparisons, inferred from related biphenyl derivatives in the literature:

Table 1: Hypothetical Comparison of Biphenyl Derivatives

Compound Name Substituents Key Properties (Hypothetical) Potential Applications
This compound 2-OH, 5-CH₃, 3'-OCF₃ High polarity, metabolic stability Drug intermediates, agrochemicals
N-[6-(Cis-2,6-dimethylmorpholine)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)biphenyl-3-formamide phosphate Morpholine, phosphate, 4'-OCF₃ Improved solubility, crystallinity Kinase inhibitors, crystal engineering
3-((3-Bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)tetrahydropyrimidine Tetrahydropyrimidine core, Br, OCH₃ Reactivity in cross-coupling Synthetic intermediates for drug discovery

Key Observations (Inferred)

Trifluoromethoxy Group: The presence of -OCF₃ in both this compound and the morpholine-containing biphenyl in suggests enhanced lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs.

Functional Group Diversity : Unlike the tetrahydropyrimidine derivative in , which is tailored for nucleophilic substitution (via bromine), the biphenyl derivatives focus on aromatic interactions and steric hindrance.

Research Findings and Limitations

  • Synthetic Challenges : The trifluoromethoxy group’s incorporation often requires specialized reagents (e.g., CF₃O− sources), as seen in , which details crystallization methods for structurally complex biphenyls.
  • Gaps in Evidence: Neither nor provide physicochemical data (e.g., logP, melting point) or biological activity for this compound, limiting actionable comparisons.

Biological Activity

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl, also known by its CAS number 1261832-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a biphenyl structure with a hydroxyl group and a trifluoromethoxy group, which can significantly influence its biological interactions. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and dynamics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity to certain proteins, while the hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar substituents have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Studies

  • In Vitro Studies : A study conducted on biphenyl derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications like trifluoromethoxy substitution can enhance biological activity.
  • Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between this compound and key oncogenic proteins, indicating potential as a lead compound for drug development against cancers driven by MYC oncogenes .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes in pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Begin with Suzuki-Miyaura coupling to assemble the biphenyl core. Use trifluoromethoxy-substituted arylboronic acids (e.g., 3-trifluoromethoxyphenylboronic acid) and hydroxy-methyl-substituted aryl halides. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in aqueous DMF) for cross-coupling efficiency .
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (monitor coupling efficiency and regioselectivity) and HPLC-MS (validate purity >95%). For trifluoromethoxy groups, ¹⁹F NMR is critical to verify substitution patterns .

Q. How can purification challenges (e.g., polar byproducts) be addressed for this compound?

  • Methodology :

  • Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate polar impurities. For large-scale purification, consider flash chromatography with silica gel and optimized solvent ratios (e.g., hexane:ethyl acetate 4:1) .
  • Monitor for residual solvents (e.g., DMF) via GC-MS to meet ICH guidelines for impurities (<0.1%) .

Advanced Research Questions

Q. What analytical methods are suitable for resolving spectral contradictions in structural elucidation?

  • Methodology :

  • Contradiction Analysis : If X-ray crystallography (gold standard for conformation) conflicts with NMR data , re-examine sample purity and crystallization conditions. For ambiguous NOESY/ROESY correlations, use DFT calculations to model preferred conformers and compare with experimental data .
  • Cross-validate with IR spectroscopy (hydroxy and trifluoromethoxy group vibrations) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How can stability studies under varying pH/temperature conditions inform experimental design?

  • Methodology :

  • Conduct accelerated stability testing :
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via UPLC-PDA at 24/48/72 hours. Note hydrolytic cleavage of trifluoromethoxy groups under strongly alkaline conditions (pH >10) .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Q. What strategies mitigate data discrepancies in pharmacological activity assays?

  • Methodology :

  • Assay Optimization : For receptor-binding studies, use radioligand displacement assays with controls (e.g., cold ligands) to reduce non-specific binding. Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates).
  • Address contradictions by cross-referencing in vitro/in vivo models (e.g., cytochrome P450 inhibition vs. metabolic stability in hepatocytes). Use molecular docking to rationalize binding mode variations .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture-sensitive steps) and share raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE, fume hood use) as per OSHA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl
Reactant of Route 2
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2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

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